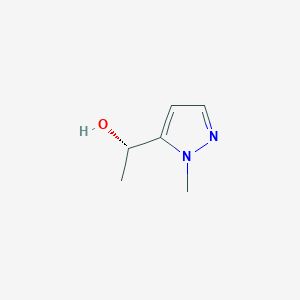

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.

Chiral resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Introduction of the ethan-1-ol moiety: This can be done through a Grignard reaction or other suitable methods to introduce the ethan-1-ol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the ethan-1-ol moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation products: Aldehydes, carboxylic acids.

Reduction products: Modified pyrazole derivatives.

Substitution products: Functionalized pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its unique structural features. Notable areas of research include:

- Anticancer Activity : Studies have shown that derivatives of pyrazole, including (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 µM against MDA-MB-231 breast cancer cells, indicating substantial anticancer potential.

- Antimicrobial Properties : The compound has demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both strains, suggesting broad-spectrum antimicrobial potential.

Agricultural Chemistry

In agriculture, this compound is explored as a potential agrochemical. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that target specific pathways in pests without harming beneficial organisms.

Material Science

The compound's unique chemical structure allows it to serve as a building block in the synthesis of novel materials. Its hydroxyl group can participate in hydrogen bonding, enhancing the properties of polymers and other materials used in coatings and adhesives.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with significant effects observed at concentrations above 20 µM.

Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative to conventional antibiotics, particularly in treating resistant strains.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Application Area |

|---|---|---|---|

| 2-Methylpyrazole | 2-Methylpyrazole | Moderate anticancer | Medicinal Chemistry |

| Pyrazole Derivative A | Pyrazole A | High antimicrobial | Agricultural Chemistry |

| Pyrazole Derivative B | Pyrazole B | Low cytotoxicity | Material Science |

Wirkmechanismus

The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol depends on its specific interactions with molecular targets. These may include:

Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathway involvement: Participating in metabolic or signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: The enantiomer of the compound, with different biological activities.

1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: The racemic mixture of the compound.

Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.

Biologische Aktivität

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, also known as 1-(1-methyl-1H-pyrazol-5-yl)ethanol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its therapeutic implications.

The compound has the following chemical attributes:

- Molecular Formula: C₆H₁₀N₂O

- Molar Mass: 126.16 g/mol

- Density: 1.13 g/cm³ (predicted)

- Boiling Point: 236.5 °C (predicted)

- pKa: 14.42 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-2H-pyrazole with ethylene oxide under basic conditions. The process can be summarized as follows:

In industrial settings, continuous flow reactors are used to enhance the yield and purity of the product by maintaining optimal reaction conditions .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Research has shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition (%) |

|---|---|---|

| Lung Cancer | A549 | 65 |

| Breast Cancer | MDA-MB-231 | 70 |

| Liver Cancer | HepG2 | 54.25 |

| Cervical Cancer | HeLa | 38.44 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Antibacterial and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential antibacterial and anti-inflammatory activities. Studies indicate that pyrazole derivatives can inhibit bacterial growth and modulate inflammatory responses in vitro .

Case Studies

Several case studies have explored the efficacy of pyrazole-based compounds in clinical settings:

Case Study 1: Anticancer Activity in Vivo

A study involving mice with induced tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, with optimal results observed at a dose of 50 mg/kg body weight .

Case Study 2: Safety Profile Assessment

A toxicity study assessed the safety profile of this compound in normal fibroblast cells. The compound exhibited minimal cytotoxicity, maintaining over 80% cell viability at therapeutic concentrations, indicating a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

(1S)-1-(2-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIGDGUZDCESQB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.